Boc-phe-ser-arg-mca
Overview
Description
Synthesis Analysis
The synthesis of peptides similar to "Boc-phe-ser-arg-mca" often employs solution-phase methods and crystallization from methanol-water mixtures. For instance, the peptide Boc-Ser-Phe-OCH3 was synthesized using standard procedures and crystallized to determine its structure, showcasing typical synthesis approaches for related peptides (Dey, Kaur, & Singh, 2009).
Molecular Structure Analysis
The molecular structure of peptides in this category has been elucidated through crystallography, revealing beta-strand-like conformations and intramolecular hydrogen bonds. For example, the crystal structure analysis of Boc-Ser-Phe-OCH3 provided insights into backbone-side-chain interactions and the conformational preferences of these peptides (Dey, Kaur, & Singh, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of peptides similar to "Boc-phe-ser-arg-mca" can be inferred from studies on peptide synthesis and modification. For instance, the synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide demonstrates the chemical versatility and reactivity of peptide coumarin conjugates, relevant to understanding the chemical behavior of "Boc-phe-ser-arg-mca" derivatives (Alves et al., 1996).
Physical Properties Analysis
The physical properties, including crystallinity and solubility, are crucial for the application and handling of peptides like "Boc-phe-ser-arg-mca." These can be indirectly assessed through studies on peptide crystallization and structure determination, providing insights into their stability and physical behavior under various conditions.
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and interaction with biological molecules, are essential for understanding the functional applications of these peptides. Research on the synthesis and evaluation of Phe-Gly mimetics offers valuable information on the chemical properties of peptides, including those related to "Boc-phe-ser-arg-mca," highlighting their potential as building blocks in pseudopeptide synthesis (Borg et al., 1999).
Scientific Research Applications
Enzyme Substrate Specificity and Characterization
- Boc-phe-ser-arg-mca (Boc-Phe-Ser-Arg-MCA) serves as a specific substrate in the study of various enzymes. For example, it has been used to characterize trypsin-like serine proteases from mouse spleen, showing that one protease hydrolyzed Boc-Phe-Ser-Arg-MCA most rapidly, indicating its specificity and potential role in the immune response (Fukusen & Aoki, 1996).
- Similarly, it has been employed to study proteases in carp muscles and retina, demonstrating its utility in understanding enzyme activity in various biological contexts. In the case of carp muscles, it was used as a substrate to determine the optimal pH and temperature for enzyme activity (Osatomi et al., 1997); (Floyd et al., 1992).
Novel Enzyme Discovery and Assays
- The compound has been instrumental in discovering new enzymes and assessing their properties. For instance, novel trypsin-like serine proteases were identified in the pyloric caeca of mandarin fish, with Boc-Phe-Ser-Arg-MCA used to ascertain their activity and characteristics (Lu et al., 2008).
- It has also been utilized in the purification and characterization of enzymes from various species, including the Japanese sea bass, where it helped in understanding the biochemical properties of trypsins isolated from the hepatopancreas (Cai et al., 2011).
Application in Biotechnology and Protease Inhibitor Research
- In biotechnological research, Boc-Phe-Ser-Arg-MCA is applied in studies involving enzyme inhibitors. For instance, it has been used in reverse zymography for detecting protease inhibitors, demonstrating its versatility in both protease and inhibitor assays (Le et al., 2005).
- Its role in developing and testing fluorogenic substrates for proteases and protease inhibitors further highlights its importance in enzymology and drug development research (Alves et al., 1996).
Other Diverse Applications
- Beyond these specific uses, Boc-Phe-Ser-Arg-MCA is a valuable tool in a wide range of scientific research areas, demonstrating its utility across different biological and biochemical contexts. For example, it has been used to study protease activities in yeast mitochondria (Yasuhara & Ohashi, 1987), and to synthesize pseudopeptides for pharmaceutical research (Borg et al., 1999).
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJMNJZJBEYLQ-SDHOMARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994332 | |
Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe-ser-arg-mca | |
CAS RN |
73554-90-2 | |
Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.